

Application Notes: Ibrutinib as a Tool Compound for Studying BTK Signaling

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Compound of Interest		
Compound Name:	Ibrutinib	
Cat. No.:	B1684441	Get Quote

Introduction

Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK). [1] It functions by forming a specific covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[2][3] This high specificity and irreversible mechanism make **Ibrutinib** an invaluable tool for researchers studying the physiological and pathophysiological roles of BTK signaling.

BTK is a non-receptor tyrosine kinase from the Tec kinase family, which is a critical component of the B-cell receptor (BCR) signaling pathway.[2][4] Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCy2).[5][6] This initiates a cascade of events leading to the activation of transcription factors like NF-kB and AKT, which are essential for the proliferation, survival, differentiation, and migration of B-cells.[2][7] In certain B-cell malignancies, this pathway is dysregulated, leading to uncontrolled cell growth.[2] By potently blocking BTK, **Ibrutinib** allows researchers to dissect the downstream consequences of this signaling pathway in both healthy and malignant B-cells.[2][8]

While highly potent for BTK, researchers should consider that **Ibrutinib** has known off-target activities against other kinases, such as EGFR, TEC, and CSK, which can be a confounding factor in experiments.[9][10] Therefore, interpreting data requires careful consideration of potential off-target effects, and the use of complementary genetic approaches or more selective second-generation inhibitors may be warranted to confirm findings.



Data Presentation

Table 1: In Vitro Inhibitory Activity of Ibrutinib

This table summarizes the inhibitory potency of **Ibrutinib** against BTK and selected off-target kinases. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Kinase Target	IC50 (nM)	Notes
ВТК	0.5	Potent and irreversible covalent inhibition.[1][11]
TEC	~2.3 - 5.6x less potent than BTK	A member of the Tec kinase family, also involved in immune signaling.[12]
EGFR	~11x less potent than BTK	Off-target inhibition can lead to skin toxicities.[10][12]
ITK	~21x less potent than BTK	Involved in T-cell signaling.[12]
CSK	-	Off-target inhibition linked to cardiotoxicity.[9][13]

Note: IC50 values can vary depending on the assay conditions. The data presented are for illustrative purposes.

Table 2: Cellular Effects of Ibrutinib Treatment

This table outlines the typical effects observed in B-cell lines and primary cells following treatment with **Ibrutinib**, demonstrating its utility in studying BTK-dependent cellular processes.



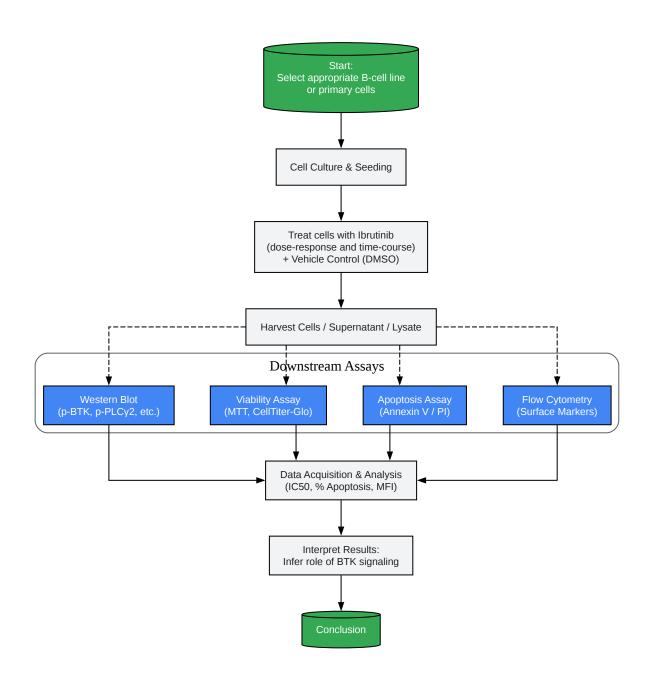
Cellular Process	Typical Observation	Key Downstream Mediator(s)
Cell Proliferation	Significantly decreased.[14]	NF-ĸB, ERK
Apoptosis	Induced.[1][2]	Caspase-3
BCR Signaling	Inhibition of downstream phosphorylation.[14]	PLCγ2, ERK, AKT
NF-κB Activation	Reduced nuclear expression of NF-κB p50.[14][15]	втк
Cell Adhesion & Migration	Impaired.[2]	-
Surface Marker Expression	Decreased expression of activation markers (CD69, CD86).[14]	-

Note: The magnitude of the effect is dependent on the cell type, **Ibrutinib** concentration, and treatment duration.

Visualizations

Caption: BTK signaling pathway and the inhibitory action of Ibrutinib.

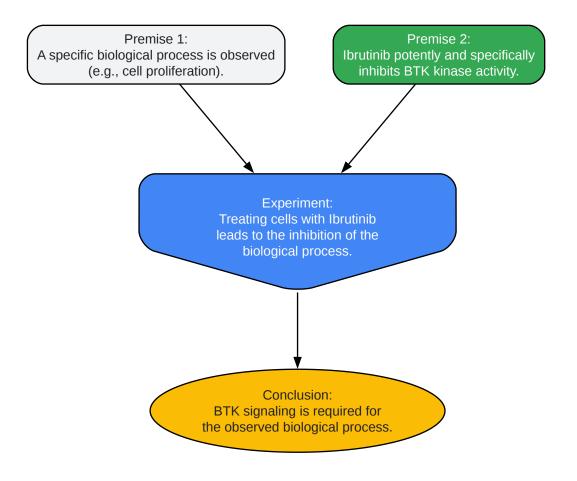




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Caption: General experimental workflow for studying BTK with Ibrutinib.





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Methodological & Application





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